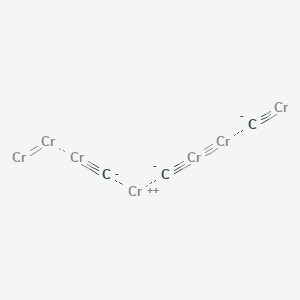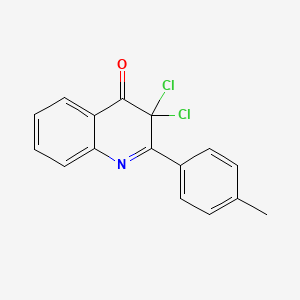
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one typically involves the reaction of 4-chloro-2-aminobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the quinoline ring system with the desired substituents. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired level of purity.
化学反应分析
Types of Reactions
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro groups on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The exact mechanism of action of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may disrupt microbial cell membranes, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Useful intermediates in organic synthesis.
Dihydroquinoline derivatives: Studied for their potential therapeutic applications.
Uniqueness
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dichloro and methylphenyl substituents contribute to its potential as a versatile intermediate in the synthesis of various derivatives with diverse applications.
属性
分子式 |
C16H11Cl2NO |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
3,3-dichloro-2-(4-methylphenyl)quinolin-4-one |
InChI |
InChI=1S/C16H11Cl2NO/c1-10-6-8-11(9-7-10)14-16(17,18)15(20)12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
InChI 键 |
SEJBWULUMBDXHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)C2(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


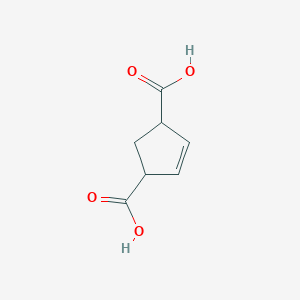



![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
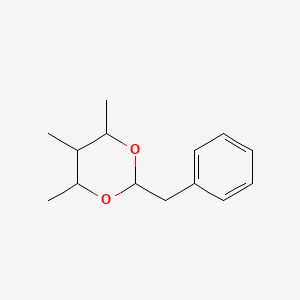
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
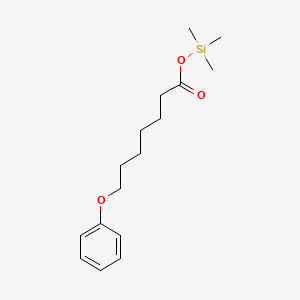
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)



